molecular formula C17H14N3O3+ B11085114 1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium

1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium

Cat. No.: B11085114
M. Wt: 308.31 g/mol
InChI Key: IVQIIKPRSLUNNF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium is a structurally complex heterocyclic compound featuring a pyridinium cation fused to a 2,6-dioxopiperidin scaffold. Key substituents include a cyano group at position 5 and a 4-hydroxyphenyl moiety at position 4 of the dioxopiperidin ring (Figure 1). The pyridinium group introduces a positive charge, which may enhance solubility and facilitate interactions with biological targets, while the dioxopiperidin core provides conformational rigidity.

Although direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive molecules in medicinal chemistry. Similarly, dioxopiperidin derivatives are explored for their metabolic stability and drug-likeness.

Properties

Molecular Formula

C17H14N3O3+

Molecular Weight

308.31 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile

InChI

InChI=1S/C17H13N3O3/c18-10-13-14(11-4-6-12(21)7-5-11)15(17(23)19-16(13)22)20-8-2-1-3-9-20/h1-9,13-15H,(H-,19,21,22,23)/p+1

InChI Key

IVQIIKPRSLUNNF-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)C2C(C(C(=O)NC2=O)C#N)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with cyanoacetic acid to form 4-(4-hydroxyphenyl)-2-cyano-3-butenoic acid. This intermediate is then cyclized with ammonium acetate to yield 4-(4-hydroxyphenyl)-2,6-dioxo-3-piperidinecarbonitrile. Finally, the piperidine derivative is reacted with pyridine to form the desired pyridinium compound .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is of particular interest in the development of enzyme inhibitors for therapeutic use. Additionally, its interaction with cellular pathways can lead to the modulation of biological processes, making it a valuable tool in biomedical research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium Pyridinium-Dioxopiperidin 5-Cyano, 4-(4-hydroxyphenyl) Hypothesized anticancer Not explicitly described
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Bipyridine 2-Amino, 4-substituted phenyls Antimicrobial, Anticancer Multi-step Suzuki coupling, halogenation
D-erythro-C12-ceramide (C12-CCPS) Pyridinium-Sphingosine 12-Carbon chain, bromide Apoptosis induction Alkylation of sphingosine

Key Observations:

  • Pyridinium vs. Bipyridine Systems : The target compound’s pyridinium group differs from the neutral bipyridine system in ’s analog. The positive charge may enhance electrostatic interactions with negatively charged biological targets (e.g., DNA or enzymes) but could reduce cell membrane penetration.
  • 4-Hydroxyphenyl vs. Halogenated Phenyls : The hydroxyl group in the target compound improves hydrogen-bonding capacity relative to halogenated phenyl groups in ’s compound, which may prioritize hydrophobic interactions.

Pharmacological Implications

  • Anticancer Potential: The bipyridine analog in demonstrates anticancer activity via kinase inhibition, suggesting that the target compound’s pyridinium-dioxopiperidin scaffold may similarly target proliferative pathways . The ceramide analog C12-CCPS induces apoptosis through mitochondrial pathways, implying that the target’s pyridinium group could play a role in disrupting cellular redox balance .
  • Metabolic Stability : The dioxopiperidin ring in the target compound may confer resistance to enzymatic degradation compared to linear sphingosine chains in C12-CCPS, enhancing bioavailability .

Research Findings and Hypotheses

  • Structural Insights : Crystallographic data from SHELX-refined analogs (e.g., ceramides) suggest that the target compound’s pyridinium group may adopt a planar conformation, optimizing π-π stacking with aromatic residues in enzymes .
  • Activity Prediction : Based on C12-CCPS, the target compound’s pyridinium group could enhance mitochondrial targeting, while the dioxopiperidin core might stabilize interactions with proteasomal components .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.